- Acetylene derivatives as kinase inhibitors as and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine)
![3-ethynylimidazo[1,2-a]pyrazine structure](https://it.kuujia.com/scimg/cas/943320-47-6x500.png)
943320-47-6 structure
Nome del prodotto:3-ethynylimidazo[1,2-a]pyrazine
Numero CAS:943320-47-6
MF:C8H5N3
MW:143.145400762558
MDL:MFCD17016048
CID:1122414
PubChem ID:72207272
3-ethynylimidazo[1,2-a]pyrazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-ethynyl-Imidazo[1,2-a]pyrazine
- 3-ethynylimidazo[1,2-a]pyrazine
- LLYBBCIBNZDXHV-UHFFFAOYSA-N
- PB11593
- FCH1143714
- AX8264265
- 3-Ethynylimidazo[1,2-a]pyrazine (ACI)
- 943320-47-6
- DA-23618
- AKOS025403979
- CS-0053865
- P12067
- CS-15841
- SCHEMBL589458
-
- MDL: MFCD17016048
- Inchi: 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H
- Chiave InChI: LLYBBCIBNZDXHV-UHFFFAOYSA-N
- Sorrisi: C#CC1N2C(C=NC=C2)=NC=1
Proprietà calcolate
- Massa esatta: 143.048347172g/mol
- Massa monoisotopica: 143.048347172g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30.2
- XLogP3: 1
3-ethynylimidazo[1,2-a]pyrazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1095837-1G |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
$500 | 2024-05-23 | |
eNovation Chemicals LLC | D632854-1g |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
$800 | 2024-05-24 | |
eNovation Chemicals LLC | D632854-5g |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 5g |
$2100 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03210-1G |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
¥ 2,158.00 | 2023-04-12 | |
Aaron | AR00IIR9-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 100mg |
$75.00 | 2025-02-10 | |
1PlusChem | 1P00IIIX-250mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 250mg |
$176.00 | 2024-04-19 | |
Ambeed | A518441-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 100mg |
$85.0 | 2024-04-16 | |
Ambeed | A518441-250mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 250mg |
$166.0 | 2024-04-16 | |
Ambeed | A518441-1g |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 1g |
$339.0 | 2024-04-16 | |
A2B Chem LLC | AI63017-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 95% | 100mg |
$56.00 | 2024-07-18 |
3-ethynylimidazo[1,2-a]pyrazine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Riferimento
- Preparation of heteroaryl alkyne derivatives as kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
Riferimento
- Deuterated acetylenic derivative as protein kinase inhibitors useful in treatment of cancer and its preparation, China, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
Riferimento
- Preparation of acetylene derivatives having antineoplastic activity, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 45 min, 120 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt
Riferimento
- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening PlatformJournal of Medicinal Chemistry, 2013, 56(7), 3033-3047,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,
3-ethynylimidazo[1,2-a]pyrazine Raw materials
- Imidazo[1,2-a]pyrazine, 3-[2-(trimethylsilyl)ethynyl]-
- 3-Iodoimidazo[1,2-a]pyrazine
- 3-Bromoimidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrazine
- ethynyltrimethylsilane
3-ethynylimidazo[1,2-a]pyrazine Preparation Products
3-ethynylimidazo[1,2-a]pyrazine Letteratura correlata
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine) Prodotti correlati
- 885268-19-9(1-(but-1-en-1-yl)cyclopropan-1-amine)
- 915920-65-9(4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine)
- 1214347-19-9(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-ol)
- 2411286-48-9(2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide)
- 18734-91-3(2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol)
- 73576-77-9(4-chloro-1,2-dimethyl-1H-Imidazo[4,5-c]pyridine)
- 1704099-18-2(1-3-(difluoromethoxy)phenylcyclopentan-1-amine)
- 2411219-86-6(N-(3-chlorophenyl)(pyridin-2-yl)methylbut-2-ynamide)
- 821780-15-8(2-Thiophenecarboxaldehyde, 3-fluoro-5-methyl-)
- 1304-76-3(Bismuth(III) Oxide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943320-47-6)3-ethynylimidazo[1,2-a]pyrazine

Purezza:99%
Quantità:1g
Prezzo ($):305.0